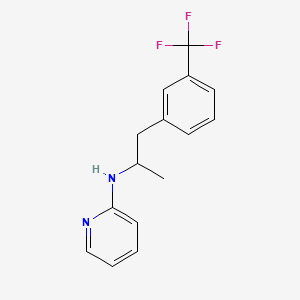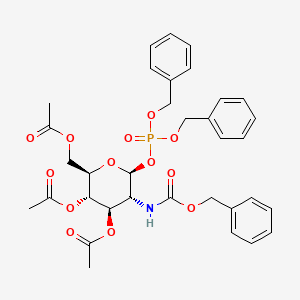
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetoxymethyl, benzyloxycarbonyl, and bis(benzyloxy)phosphoryl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of hydroxyl groups, followed by the introduction of acetoxymethyl and benzyloxycarbonyl groups. The final steps involve the phosphorylation of the tetrahydro-2H-pyran ring and the deprotection of intermediate compounds to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtaining high-purity products suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace functional groups with other desired groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a prodrug or drug delivery agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4R,5R,6S)-2-(Hydroxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Monoacetate
Uniqueness
The uniqueness of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C34H38NO13P |
|---|---|
Peso molecular |
699.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H38NO13P/c1-23(36)41-22-29-31(45-24(2)37)32(46-25(3)38)30(35-34(39)42-19-26-13-7-4-8-14-26)33(47-29)48-49(40,43-20-27-15-9-5-10-16-27)44-21-28-17-11-6-12-18-28/h4-18,29-33H,19-22H2,1-3H3,(H,35,39)/t29-,30-,31-,32-,33+/m1/s1 |
Clave InChI |
XRYQUBQURZXSCF-UPYFENACSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
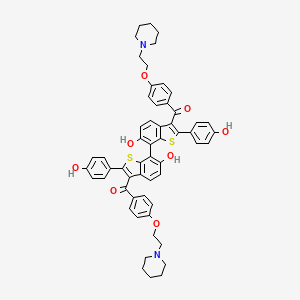
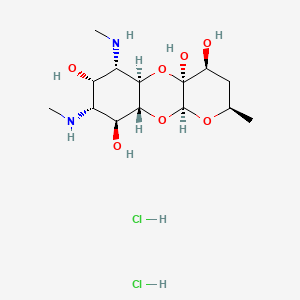
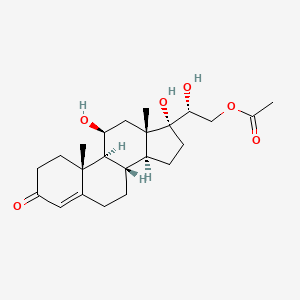
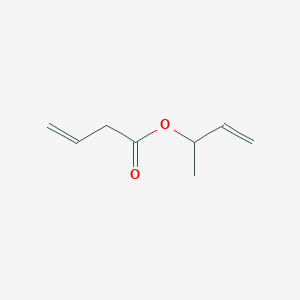
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
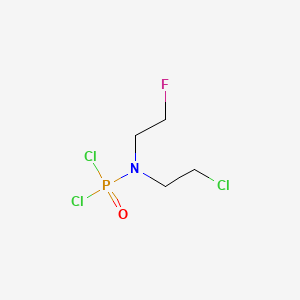
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
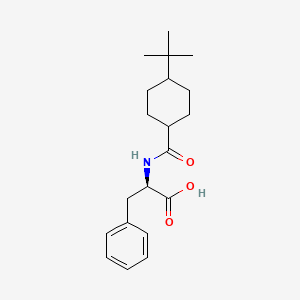

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)
